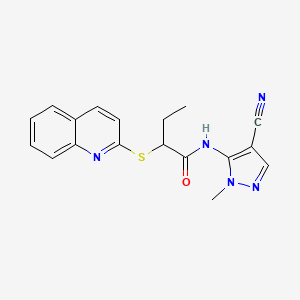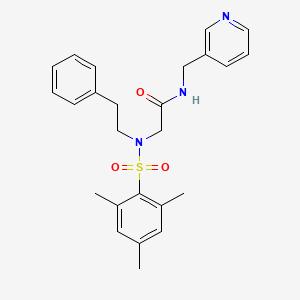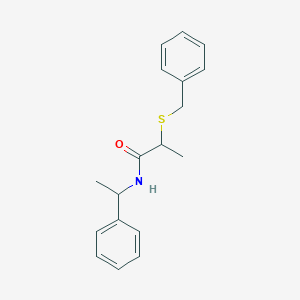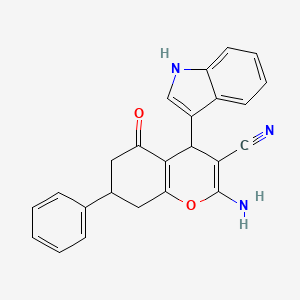
N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-2-(2-quinolinylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-2-(2-quinolinylthio)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QL-IX-55 and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of QL-IX-55 involves the inhibition of the enzyme PARP-1, which is involved in DNA repair and cell survival. By inhibiting PARP-1, QL-IX-55 induces DNA damage and cell death in cancer cells. In addition, QL-IX-55 has been shown to modulate various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
QL-IX-55 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune response. In addition, QL-IX-55 has been shown to improve cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
QL-IX-55 has several advantages for lab experiments, including its potency and specificity for PARP-1 inhibition. However, QL-IX-55 has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on QL-IX-55, including the development of more potent and selective PARP-1 inhibitors, the exploration of its potential applications in other disease areas, and the investigation of its mechanism of action in more detail. In addition, further studies are needed to determine the optimal dosing and administration of QL-IX-55 in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of QL-IX-55 involves the reaction of 2-mercaptoquinoline with 4-cyano-1-methyl-1H-pyrazole-5-carboxylic acid, followed by coupling with 2-bromo-N-(butan-2-yl)acetamide. The final product is obtained through purification and isolation using column chromatography.
Applications De Recherche Scientifique
QL-IX-55 has been studied for its potential applications in various scientific fields, including cancer research, neurology, and immunology. In cancer research, QL-IX-55 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, QL-IX-55 has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, QL-IX-55 has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
N-(4-cyano-2-methylpyrazol-3-yl)-2-quinolin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c1-3-15(18(24)22-17-13(10-19)11-20-23(17)2)25-16-9-8-12-6-4-5-7-14(12)21-16/h4-9,11,15H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNGQBPVUDQHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=NN1C)C#N)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-2-methylpyrazol-3-yl)-2-quinolin-2-ylsulfanylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B4936873.png)





![5-{[(1-benzyl-4-piperidinyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936915.png)
![N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4936921.png)



![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B4936946.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B4936966.png)
